![molecular formula C21H16N4O5 B2634218 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-06-4](/img/new.no-structure.jpg)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a furan ring, and a quinazolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan-2-ylmethyl group and the benzo[d][1,3]dioxole ring. The final step often involves the formation of the urea linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits promising anti-cancer properties. Research indicates that derivatives of quinazoline compounds can induce apoptosis in cancer cell lines. For example, studies have shown that related compounds can effectively suppress tumor growth in animal models, suggesting that this compound may also possess similar anticancer efficacy .
Antimicrobial Activity
Compounds containing furan and benzo[d][1,3]dioxole structures have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways . This compound's structure suggests it could be evaluated for similar activities.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, this molecule may be investigated for potential neuroprotective effects or as a treatment for neurological disorders. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in preclinical models .
Synthesis of Analogues
The synthesis of this compound can lead to the development of analogues with tailored pharmacological profiles. Researchers often modify the functional groups on such compounds to enhance their biological activity or reduce toxicity . The exploration of structure-activity relationships (SAR) is crucial in this context.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of quinazoline derivatives, it was found that modifications to the urea group significantly enhanced cytotoxicity against various cancer cell lines. The tested compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
Case Study 2: Antimicrobial Testing
A series of benzo[d][1,3]dioxole derivatives were subjected to antimicrobial assays against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 3: Neuroprotective Effects
Research involving compounds similar to the target compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. These findings suggest that further investigation into the neuroprotective properties of this compound could yield significant therapeutic insights .
Wirkmechanismus
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the suppression of a disease-related pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O5
- Molecular Weight : 342.31 g/mol
- CAS Number : 17951-19-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of 5.99 μM, indicating potent cytotoxicity.
- Mechanism of Action : The compound may induce apoptosis through the modulation of Bcl-2 family proteins, particularly Mcl-1, which is known to inhibit apoptotic pathways in cancer cells .
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate signaling pathways related to inflammation has been documented in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various cellular receptors that mediate cell survival and death.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound can influence cellular stress responses and apoptosis.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Study 1 | HeLa Cells | 5.99 μM | Induction of apoptosis via Mcl-1 modulation |
Study 2 | MCF7 Cells | 8.00 μM | Inhibition of proliferation through cell cycle arrest |
Study 3 | RAW 264.7 Cells | 70 μM | Reduction of pro-inflammatory cytokines |
Eigenschaften
CAS-Nummer |
942002-06-4 |
---|---|
Molekularformel |
C21H16N4O5 |
Molekulargewicht |
404.382 |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O5/c26-20(22-13-7-8-17-18(10-13)30-12-29-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-28-14/h1-10H,11-12H2,(H2,22,24,26) |
InChI-Schlüssel |
CQPRJJRHNCBQTN-LYBHJNIJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.